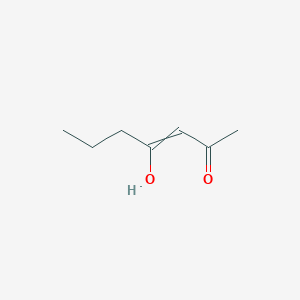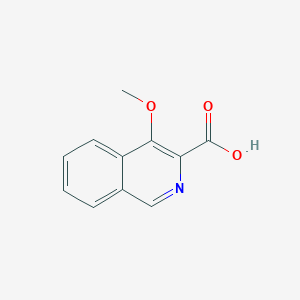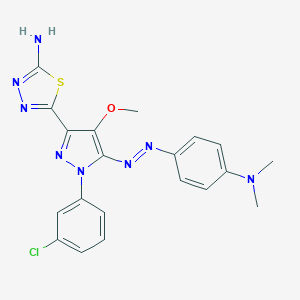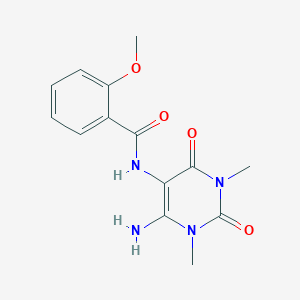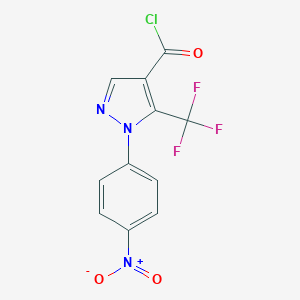
Dabcyl-YVADAPV-EDANS
描述
Dabcyl-YVADAPV-EDANS is a fluorogenic substrate for caspase-1.1 Upon enzymatic cleavage by caspase-1, EDANS is separated from the Dabcyl quencher and can be used to quantify caspase-1 activity. EDANS displays excitation/emission maxima of 340/485 nm, respectively.
科学研究应用
Caspase-1 活性定量中的应用
“Dabcyl-YVADAPV-EDANS” 主要用于定量 caspase-1 的活性 . Caspase-1 是一种在细胞凋亡(程序性细胞死亡)中起关键作用的酶,测量其活性的能力可以提供有关细胞死亡和疾病过程机制的宝贵见解。
凋亡研究中的应用
该化合物用于凋亡研究 . 凋亡是一种程序性细胞死亡形式,对于维持细胞稳态至关重要。通过研究 caspase-1 在凋亡中的作用,研究人员可以更好地了解这一过程背后的分子机制。
癌症研究中的应用
“this compound” 用于癌症研究 . 例如,它已被用于研究 Bax-a 的作用,Bax-a 是一种促进凋亡的蛋白质,它会响应癌症化疗而发生变化 . 这些研究可以帮助科学家开发更有效的癌症治疗方法。
药物敏感性测试中的应用
该化合物可用于测试细胞对各种抗癌药物的敏感性 . 通过测量 caspase-1 活性,研究人员可以确定药物在癌细胞中诱导凋亡的有效程度。
光动力疗法研究中的应用
“this compound” 用于光动力疗法研究 , 这种治疗方法利用光激活体内光敏剂,从而杀死癌细胞。
生化分析中的应用
该化合物用于生化分析以测量酶活性 . 它的荧光特性使其成为实时监测 caspase-1 和其他酶活性的有用工具。
作用机制
Target of Action
The primary target of Dabcyl-YVADAPV-EDANS is caspase-1 , an enzyme that plays a crucial role in the process of apoptosis . Caspase-1 is also known as the interleukin-1β converting enzyme (ICE) .
Mode of Action
This compound acts as a fluorogenic substrate for caspase-1 . Upon enzymatic cleavage by caspase-1, the EDANS part of the compound is separated from the Dabcyl quencher . This separation allows the EDANS to fluoresce, which can be used to quantify the activity of caspase-1 .
Biochemical Pathways
The action of this compound is involved in the apoptosis pathway . Specifically, it is used to measure the activity of ICE-like protease, a critical mediator of K+ deprivation-induced apoptosis of cerebellar granule neurons .
Result of Action
The cleavage of this compound by caspase-1 results in the separation of EDANS from the Dabcyl quencher . This separation allows the EDANS to fluoresce, indicating the activity of caspase-1 . Therefore, the primary result of the action of this compound is the quantification of caspase-1 activity, which is a key indicator of apoptosis .
Action Environment
The action of this compound is influenced by the presence of caspase-1, the enzyme that cleaves it . Therefore, its action, efficacy, and stability are likely to be influenced by the cellular environment, specifically the presence and activity level of caspase-1.
生化分析
Biochemical Properties
Dabcyl-YVADAPV-EDANS plays a significant role in biochemical reactions, particularly in the quantification of caspase-1 activity . Caspase-1 is an enzyme involved in the inflammatory response and apoptosis, and this compound serves as a substrate for this enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for caspase-1 . Caspase-1 is involved in the initiation of inflammatory responses and programmed cell death, or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase-1 . Upon enzymatic cleavage, EDANS is separated from the Dabcyl quencher, leading to a change in fluorescence that can be used to quantify caspase-1 activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the quantification of caspase-1 activity
Metabolic Pathways
This compound is involved in the metabolic pathway of caspase-1
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSFUAACNZZDI-BSNYRHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H76N12O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans function as a substrate for Interleukin-1 Beta Converting Enzyme (ICE)?
A1: Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans incorporates the specific amino acid sequence (Tyr-Val-Ala-Asp-Ala-Pro-Val) recognized and cleaved by ICE. [] This sequence mimics the natural cleavage site of the inactive interleukin-1 beta precursor. [] The substrate is designed with two fluorophores: Dabcyl (a quencher) and Edans (an emitter) attached at opposite ends. [] When the substrate is intact, Dabcyl quenches the fluorescence of Edans through resonance energy transfer. Upon cleavage by ICE, the physical separation of Dabcyl and Edans allows Edans to fluoresce, providing a quantifiable signal directly proportional to the enzyme activity. []
Q2: What are the catalytic properties of ICE using Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans as a substrate?
A2: The research paper describes the kinetic parameters for the hydrolysis of Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans by ICE. The Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum reaction velocity, was determined to be 11.4 ± 1.6 µM. [] The catalytic rate constant (kcat), indicating the turnover number of enzyme molecules at substrate saturation, was found to be 0.79 ± 0.4 s-1. [] These values yield a second-order rate constant (kcat/Km) of 7.0 ± 1.3 x 10^4 M-1s-1, signifying the catalytic efficiency of ICE with this specific substrate. [] This information suggests that Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans is efficiently hydrolyzed by ICE.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


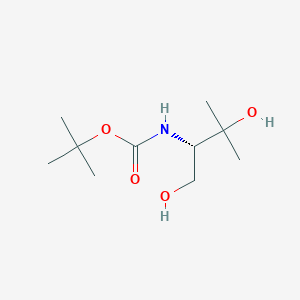
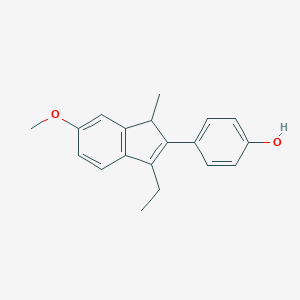
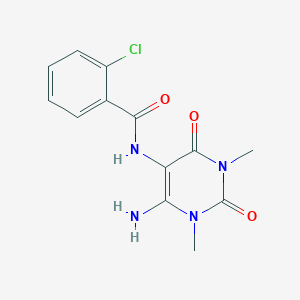
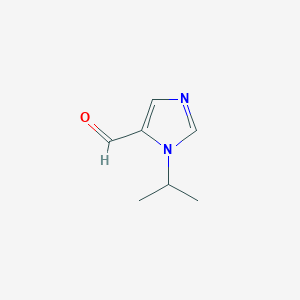
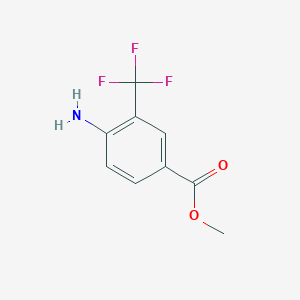
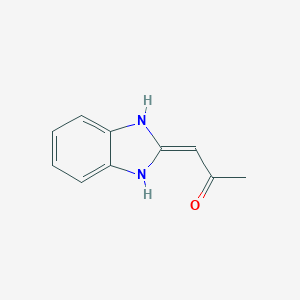
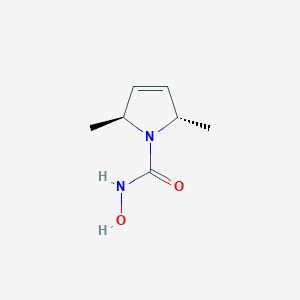
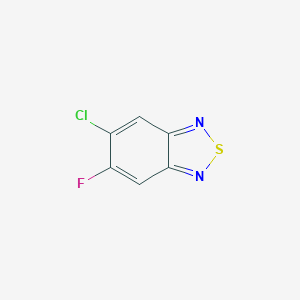
![[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62061.png)
